molecular formula C10H12N2S B12111138 n-Propyl-1,3-benzothiazol-2-amine CAS No. 24622-33-1

n-Propyl-1,3-benzothiazol-2-amine

Cat. No.: B12111138
CAS No.: 24622-33-1
M. Wt: 192.28 g/mol
InChI Key: GYOABOCBMBUFQN-UHFFFAOYSA-N
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Description

n-Propyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C10H12N2S. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Propyl-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with propylamine under acidic conditions. Another approach is the cyclization of N-(2-halophenyl)thioureas or N-(2-halophenyl)thioamides through base-promoted intramolecular C–S bond coupling cyclization in dioxane .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves green chemistry principles, such as the use of environmentally friendly reagents and solvents. For example, the condensation of 2-aminobenzenethiol with aldehydes or ketones can be performed using water as a solvent, minimizing the use of toxic organic solvents .

Chemical Reactions Analysis

Types of Reactions

n-Propyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazoles .

Scientific Research Applications

n-Propyl-1,3-benzothiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-Propyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, leading to antimicrobial effects. The compound may also interact with DNA or proteins, disrupting cellular processes and leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Propyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

24622-33-1

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-propyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H12N2S/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H,11,12)

InChI Key

GYOABOCBMBUFQN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC2=CC=CC=C2S1

Origin of Product

United States

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